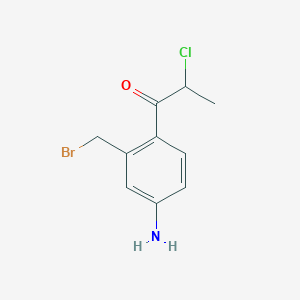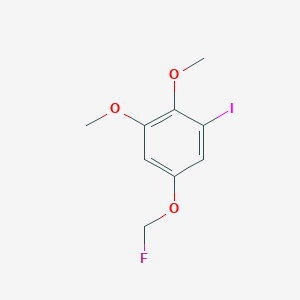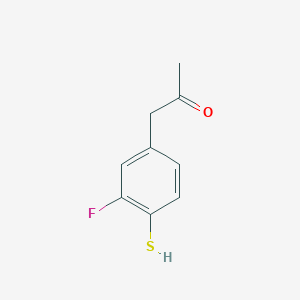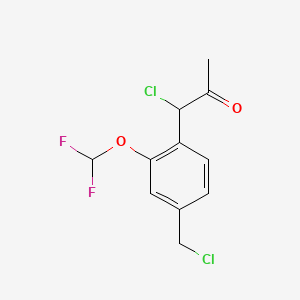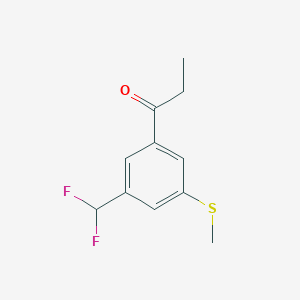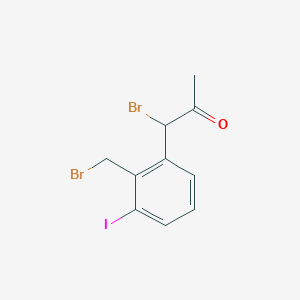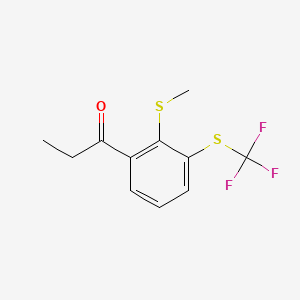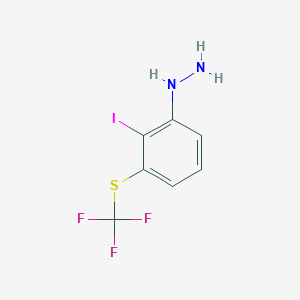
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol It is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to iodination to introduce the iodine atom at the desired position.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents under specific reaction conditions.
Hydrazine Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.
Análisis De Reacciones Químicas
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparación Con Compuestos Similares
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in its chemical properties and reactivity.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine:
1-(2-Iodo-3-(trifluoromethylsulfonyl)phenyl)hydrazine:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6F3IN2S |
|---|---|
Peso molecular |
334.10 g/mol |
Nombre IUPAC |
[2-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-5-3-1-2-4(13-12)6(5)11/h1-3,13H,12H2 |
Clave InChI |
FVHJKEUVCFNLBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)I)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


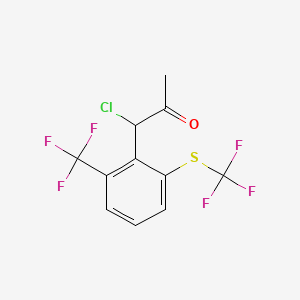
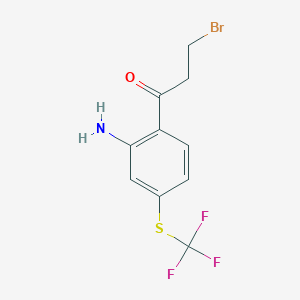
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
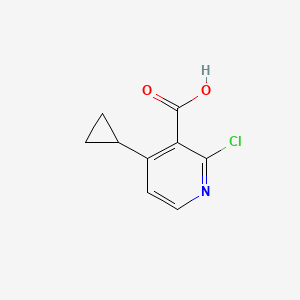
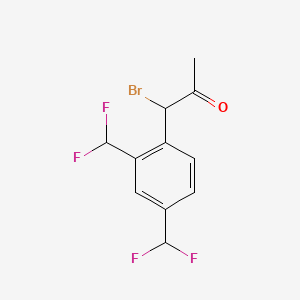
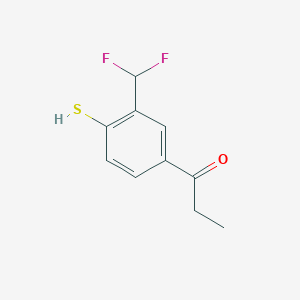
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
